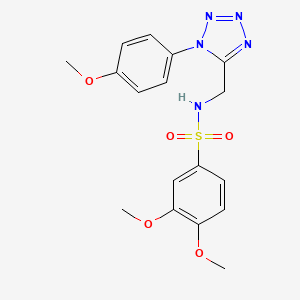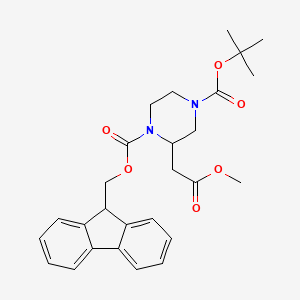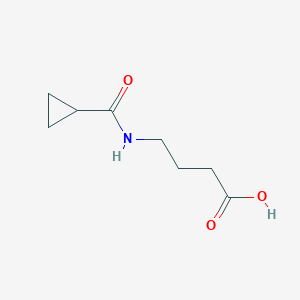![molecular formula C20H17N3O3 B2531272 2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione CAS No. 1795440-45-7](/img/structure/B2531272.png)
2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C20H17N3O3 and its molecular weight is 347.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Complexation with Metals
Research on related compounds has explored their ability to form complexes with various metals. For example, studies on cobalt (II), nickel (II), copper (II), and zinc (II) complexes of derivatives of isoindoline-1,3-dione have been conducted to understand their physical-chemical characteristics and potential biological activity (D.Tamil Vendan et al., 2010). These studies contribute to the broader understanding of the coordination chemistry of such compounds and their possible applications in catalysis, materials science, and medicine.
Structural and Thermal Analysis
Further research has been directed towards synthesizing and characterizing structurally similar compounds, analyzing their crystal structure, thermal stability, and optical properties. For instance, the synthesis and characterization of "2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione," including its single crystal X-ray diffraction method, provide insights into its potential for non-linear optical (NLO) applications due to its good transparency in UV, visible, and NIR regions (K. Prathap et al., 2017).
Luminescence Monitoring
Another intriguing application is in the development of luminescence-based sensors or markers. A study on "2-(2-Diphenylphosphanylethyl)benzo[de]isoquinoline-1,3-dione" demonstrated its utility in monitoring cumulative exposure to oxygen, showcasing a novel application in quality control and preservation of oxidation-sensitive goods (Rozalia Shritz et al., 2015).
Anticonvulsant Properties
Investigations into the medicinal chemistry of pyrrolidine-2,5-dione derivatives, closely related to the compound , have highlighted their potential anticonvulsant properties. Research has focused on synthesizing a library of such compounds and evaluating their effectiveness in acute models of seizures, offering insights into new therapeutic avenues (Sabina Rybka et al., 2017).
Tyrosinase Inhibition and Antioxidant Activity
Further studies have examined the tyrosinase inhibition and antioxidant activities of derivatives, indicating their potential in addressing hyperpigmentation disorders and oxidative stress-related conditions (Li Yee Then et al., 2018).
Spectrophotometric Detection
A phthalimide-based chemosensor derived from related compounds has been developed for the selective spectrophotometric detection of Cu(II) ions in aqueous media, highlighting its application in environmental monitoring and chemical sensing (P. Patil et al., 2019).
Mechanism of Action
Target of Action
The compound’s primary targets would be identified through various experimental methods, such as binding assays or computational docking studies. For example, benzimidazole derivatives like Albendazole are known to target tubulin in helminth infections .
Mode of Action
The compound’s interaction with its targets would be studied. For instance, Albendazole inhibits tubulin polymerization, leading to loss of cytoplasmic microtubules .
Biochemical Pathways
The affected pathways and their downstream effects would be summarized. For example, disruption of microtubules by Albendazole leads to degenerative alterations in the tegument and intestinal cells of the worm .
Result of Action
The molecular and cellular effects of the compound’s action would be described. In the case of Albendazole, it leads to the immobilization of the worm .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been reported to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the target biomolecules .
Cellular Effects
Benzoxazole derivatives have been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoxazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been reported to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Benzoxazole derivatives have been reported to exhibit dose-dependent effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Benzoxazole derivatives have been reported to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Benzoxazole derivatives have been reported to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Benzoxazole derivatives have been reported to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-18-14-7-1-2-8-15(14)19(25)23(18)12-13-6-5-11-22(13)20-21-16-9-3-4-10-17(16)26-20/h1-4,7-10,13H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFSIGAQYDMMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2531189.png)
![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531190.png)
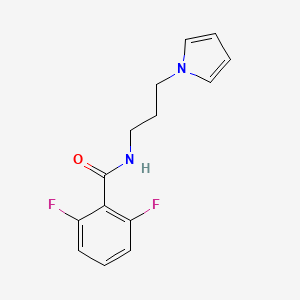
![2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2531194.png)
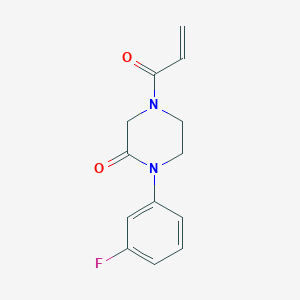


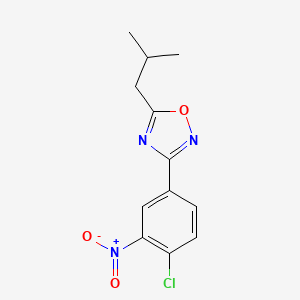

![Propyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2531204.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2531205.png)
